![molecular formula C10H14S2 B14705321 Benzene, [2,2-bis(methylthio)ethyl]- CAS No. 15362-00-2](/img/structure/B14705321.png)
Benzene, [2,2-bis(methylthio)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [2,2-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H14S2 It is characterized by the presence of a benzene ring substituted with a [2,2-bis(methylthio)ethyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(methylthio)ethyl]- typically involves the reaction of benzene with [2,2-bis(methylthio)ethyl] halides under specific conditions. One common method is the alkylation of benzene using [2,2-bis(methylthio)ethyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, [2,2-bis(methylthio)ethyl]- may involve continuous flow processes where benzene and [2,2-bis(methylthio)ethyl] chloride are fed into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, [2,2-bis(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides or sulfones back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [2,2-bis(methylthio)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Benzene, [2,2-bis(methylthio)ethyl]- involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can include:
Nucleophilic Attack: The sulfur atoms can act as nucleophiles, attacking electrophilic centers in other molecules.
Coordination with Metals: The compound can coordinate with metal ions, forming complexes that can be used in catalysis or as intermediates in chemical reactions.
Pathways Involved: The compound can participate in pathways involving sulfur metabolism or redox reactions, influencing the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: Similar structure with additional functional groups.
1,3-bis((2-methylthio)phenylimino)methylbenzene: Contains similar sulfur-containing groups but with different substitution patterns.
1,4-bis((2-methylthio)phenylimino)methylbenzene: Another compound with sulfur-containing groups and different substitution patterns.
Uniqueness: Benzene, [2,2-bis(methylthio)ethyl]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metals makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
15362-00-2 |
|---|---|
Fórmula molecular |
C10H14S2 |
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
2,2-bis(methylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C10H14S2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
MVFAWJMIMRCSHW-UHFFFAOYSA-N |
SMILES canónico |
CSC(CC1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


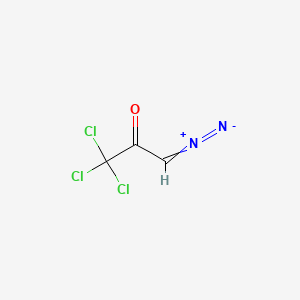
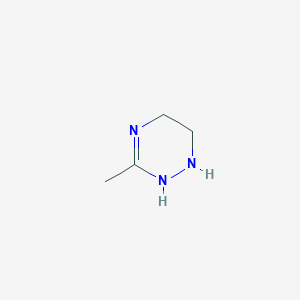
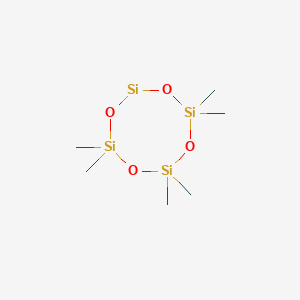
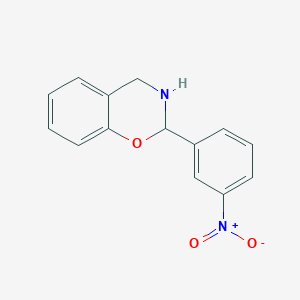

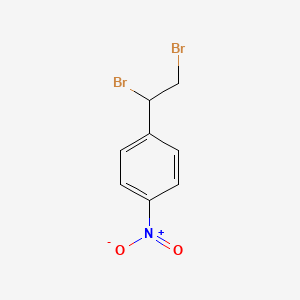

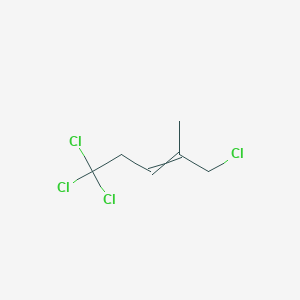
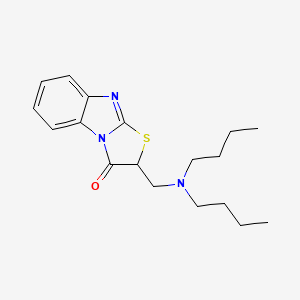
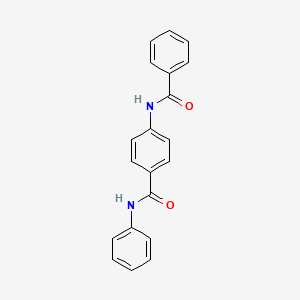
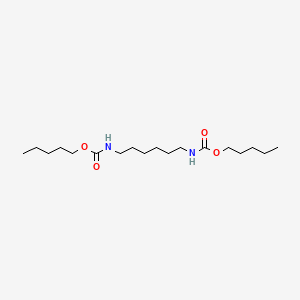

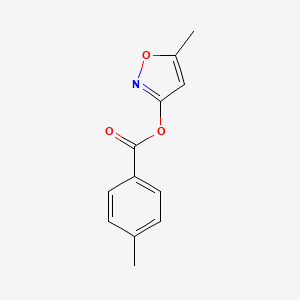
amino}benzoic acid](/img/structure/B14705315.png)
